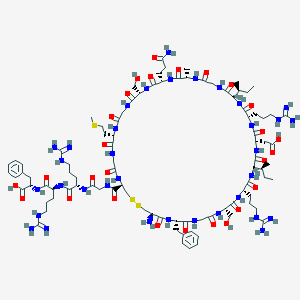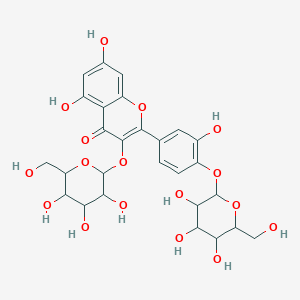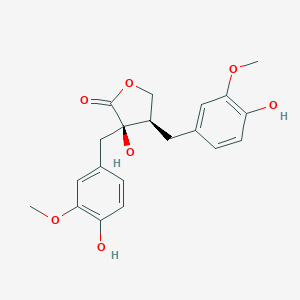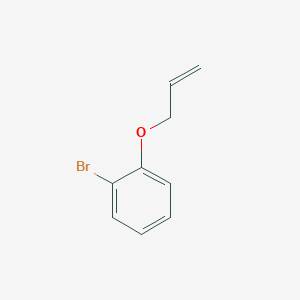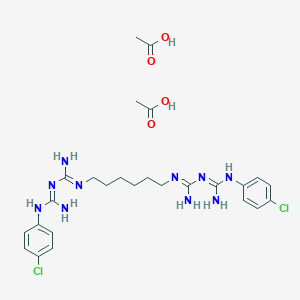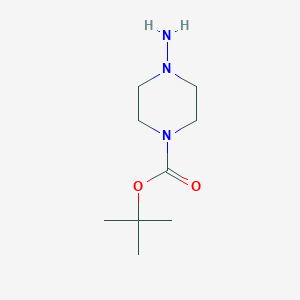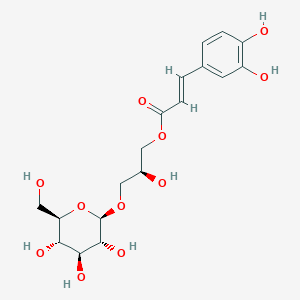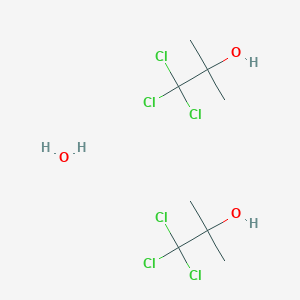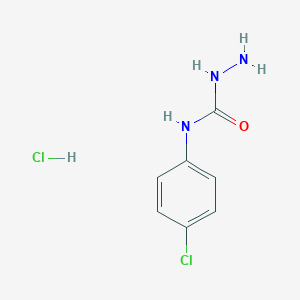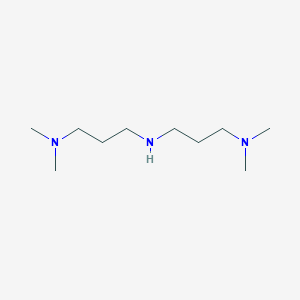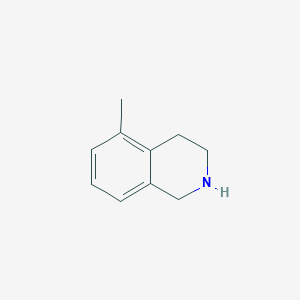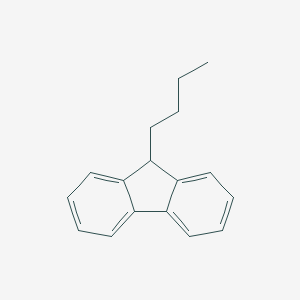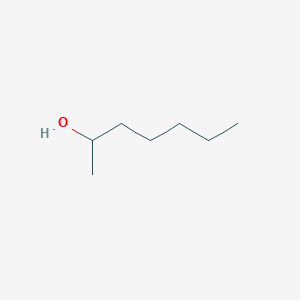![molecular formula C41H28N6Na4O17S4 B047320 Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate CAS No. 111150-22-2](/img/structure/B47320.png)
Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonate salts involves self-assembly processes in aqueous solutions, leading to the formation of dimers or other complex structures through hydrogen bonding and other interactions. These processes are critical for the formation of inclusion complexes with various organic compounds, which can be indicative of the synthetic pathways and stability of the compound (C. Yue & B. Poh, 2019).
Molecular Structure Analysis
The molecular structure of sulfonate salts and similar compounds is characterized by their ability to form stable complexes with organic molecules. This property is evidenced by encapsulation phenomena in water, showcasing a dimeric structure stabilized by hydrogen bonds (C. Yue & B. Poh, 2019). The crystal structure analysis of related compounds further reveals the importance of hydrogen bonding in determining the molecular conformation and stability of these complexes.
Chemical Reactions and Properties
Sulfonate salts undergo various chemical reactions, including thermal and acid-catalyzed decomposition, leading to the formation of different products depending on the conditions. These reactions provide insights into the reactivity and chemical behavior of the compound under study (S. Ito et al., 1979).
Physical Properties Analysis
The physical properties of sulfonate salts, such as solubility in water and stability constants of inclusion complexes, are crucial for understanding their behavior in aqueous environments. These properties are influenced by the compound's molecular structure and the nature of its interactions with other molecules (C. Yue & B. Poh, 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under various conditions, are key to comprehending the applications and potential uses of sulfonate salts. The formation of complexes with specific stoichiometry and the mechanisms of their thermal decomposition provide valuable information on the chemical nature of these compounds (S. Ito et al., 1979).
科学的研究の応用
Respiratory Activity in Activated Sludge Microorganisms
Tetrasodium salts are used in the measurement of respiratory activity in activated sludge microorganisms. Tetrazolium salts, similar in structure to the tetrasodium compound, have been shown to be reduced to formazan products that are water-soluble. These compounds are utilized in the colorimetric estimation of electron transport system activity in populations of activated sludge microorganisms. The reduction of these salts is proportional to cell biomass and oxygen uptake, and it's susceptible to low levels of toxicants. Particularly, XTT, a tetrazolium salt, was found suitable for assay development and routine monitoring of wastewater treatment systems' performance due to its non-inhibitory nature and high reduction rate by sludge bacteria isolates (McCluskey, Quinn, & McGrath, 2005).
Photodynamic Therapy Sensitizers
Tetrasodium salts, specifically core-modified porphyrins, are used as novel, longer-wavelength-absorbing sensitizers for photodynamic therapy (PDT). They are synthesized as tetrasodium salts by sulfonation and have shown low dark toxicity and high accumulation in tumors. These compounds are effective against certain tumors in mice when used in PDT, indicating their potential as therapeutic agents (Stilts et al., 2000).
Synthesis of Sulfonated Porphyrin Monomers and Dimers
The compound is involved in a novel method for the synthesis of water-soluble sulfonated porphyrin monomers and dimers. These substances are synthesized through the introduction of the trimethylsilyl group on the phenyl rings and reaction with trimethylsilyl chlorosulfonate, indicating their utility in various chemical synthesis processes (Ye & Naruta, 2003).
特性
IUPAC Name |
tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32N6O17S4.4Na/c48-37(42-27-1-9-33(10-2-27)65(53,54)55)23-17-24(38(49)43-28-3-11-34(12-4-28)66(56,57)58)20-31(19-23)46-41(52)47-32-21-25(39(50)44-29-5-13-35(14-6-29)67(59,60)61)18-26(22-32)40(51)45-30-7-15-36(16-8-30)68(62,63)64;;;;/h1-22H,(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H2,46,47,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJHZNCSXLBXMY-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28N6Na4O17S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1096.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16066783 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
